6-(4-Phenylallyl-1-piperazinyl)-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24926-50-9 |
|---|---|
Molecular Formula |
C18H20N6 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C18H20N6/c1-2-5-15(6-3-1)7-4-8-23-9-11-24(12-10-23)18-16-17(20-13-19-16)21-14-22-18/h1-7,13-14H,8-12H2,(H,19,20,21,22)/b7-4+ |
InChI Key |
ZNSMRAVFZUCBFF-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3NC=N4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Contextual Background in Purine Medicinal Chemistry
Significance of the Purine (B94841) Scaffold in Biological Systems
The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is one of the most vital heterocyclic scaffolds in nature. chemsynthesis.com As the core structure of the nucleobases adenine (B156593) and guanine (B1146940), purines are fundamental building blocks of the nucleic acids DNA and RNA, which carry the genetic blueprint of all living organisms. Beyond their role in genetics, purine derivatives are central to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, driving countless biochemical reactions. a2bchem.com Other purine-based molecules like guanosine (B1672433) triphosphate (GTP), nicotinamide (B372718) adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD) act as essential cofactors for a vast number of enzymes involved in metabolic pathways. a2bchem.com Furthermore, purines such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) function as critical second messengers in intracellular signal transduction cascades, while adenosine itself is a neurotransmitter that modulates a wide range of physiological processes by binding to purinergic receptors. a2bchem.com This ubiquitous presence and diverse functionality make the purine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govnist.gov
Historical Perspective on Purine Analogues in Drug Discovery
The deliberate therapeutic targeting of purine metabolism dates back to the mid-20th century with the pioneering work of George Hitchings and Gertrude Elion. Their systematic approach involved creating "antimetabolites"—molecules that mimic natural purines to interfere with nucleic acid synthesis and cellular replication. nih.gov This research led to the development of 6-mercaptopurine (B1684380) (6-MP) and its prodrug azathioprine (B366305) in the 1950s, which were initially developed as anti-leukemic agents and later found use as immunosuppressants. nih.govjchps.com Another early success was thioguanine, used in the treatment of acute leukemias. jchps.com These early discoveries, which earned Hitchings and Elion the 1988 Nobel Prize in Medicine, validated the strategy of using purine analogues to combat diseases characterized by rapid cell proliferation, such as cancer. nih.gov This foundational work spurred decades of further research, leading to the creation of antiviral agents like acyclovir (B1169) and ganciclovir (B1264), which mimic guanosine to inhibit viral DNA replication, and anticancer drugs like fludarabine (B1672870). jchps.comnih.gov The history of purine analogues demonstrates a successful, long-standing paradigm in drug discovery: the targeted disruption of fundamental biological pathways by mimicking their essential components.
Overview of Therapeutically Relevant Purine Derivatives
Building on the historical foundation, the field of medicinal chemistry has produced a wide array of therapeutically important purine derivatives targeting a diverse range of diseases. nih.gov Many of these compounds function as inhibitors of key enzymes. nist.gov For instance, a significant class of modern anticancer drugs are purine-based kinase inhibitors, which target the ATP-binding site of protein kinases that are often overactive in cancer cells. nih.gov Compounds like seliciclib and purvalanol-A are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby halting cancer cell division. uni.lu
Beyond cancer, purine derivatives have found applications as:
Antiviral agents: Acyclovir, ganciclovir, and vidarabine (B1017) are mainstays of antiviral therapy. nih.gov
Immunosuppressants: Azathioprine remains a key drug in preventing organ transplant rejection and treating autoimmune diseases. jchps.comnih.gov
Bronchodilators: Theophylline, a naturally occurring purine, is used to treat respiratory diseases like asthma. nih.gov
The versatility of the purine scaffold allows for modification at various positions (C2, C6, C8, and N9), enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. a2bchem.com Research into novel 6-substituted purines, the class to which 6-(4-Phenylallyl-1-piperazinyl)-9H-purine belongs, is an active area of investigation, with many studies exploring their potential as anticancer agents by attaching various substituted piperazine (B1678402) moieties to the C6 position of the purine ring. nih.gov
The following table summarizes some key examples of therapeutically relevant purine derivatives.
| Compound Name | Therapeutic Class | Mechanism of Action |
| 6-Mercaptopurine | Anticancer / Immunosuppressant | Inhibits DNA synthesis by acting as a purine antimetabolite. jchps.com |
| Azathioprine | Immunosuppressant | Prodrug that is converted to 6-mercaptopurine. jchps.comnih.gov |
| Acyclovir | Antiviral | Inhibits viral DNA polymerase. nih.gov |
| Fludarabine | Anticancer | Inhibits multiple DNA polymerases and related enzymes. jchps.com |
| Theophylline | Bronchodilator | Multiple mechanisms, including phosphodiesterase inhibition. nih.gov |
| Seliciclib | Anticancer (Investigational) | Cyclin-dependent kinase (CDK) inhibitor. uni.lu |
While no specific research is available for this compound, its structure fits within the well-established and promising class of 6-piperazinyl-purine derivatives, suggesting its potential for future investigation in medicinal chemistry.
Synthetic Methodologies for 6 Piperazinyl 9h Purine Analogues
General Synthetic Routes to 6-Substituted Purines
The purine (B94841) scaffold is a fundamental component of these molecules, and its substitution at the C-6 position is a key step in the synthesis.
Nucleophilic Aromatic Substitution at C-6 of Purine
A prevalent and effective method for introducing substituents at the C-6 position of the purine ring is through nucleophilic aromatic substitution (SNAr). This reaction typically utilizes a purine core bearing a good leaving group, most commonly a halogen atom, at the C-6 position. 6-Chloropurine (B14466) is a widely used starting material for this purpose.
The purine ring system is electron-deficient, which facilitates the attack of nucleophiles. The reactivity of the carbon positions in neutral purines generally follows the order C-6 > C-2 > C-8, making the C-6 position the most susceptible to nucleophilic attack. The reaction mechanism involves the addition of a nucleophile to the C-6 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (e.g., chloride ion) restores the aromaticity of the purine ring and yields the 6-substituted product.
The efficiency of this substitution is influenced by the nature of the nucleophile, the solvent, and the presence of a base to neutralize the hydrogen halide formed during the reaction.
Introduction of the Piperazine (B1678402) Moiety
The piperazine moiety is typically introduced onto the purine ring via the nucleophilic aromatic substitution reaction described above. In this case, a suitably substituted or unsubstituted piperazine acts as the nitrogen nucleophile. One of the nitrogen atoms of the piperazine ring attacks the C-6 position of 6-chloropurine, displacing the chloride and forming a C-N bond.
This reaction is often carried out in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), and in the presence of a base like triethylamine (B128534) (Et3N) or potassium carbonate (K₂CO₃) to scavenge the liberated HCl. This prevents the protonation of the piperazine, which would render it non-nucleophilic.
For the synthesis of the title compound, 1-(phenylallyl)piperazine (also known as 1-cinnamylpiperazine) is used as the nucleophile. The reaction between 6-chloropurine and 1-(phenylallyl)piperazine directly yields the 6-(4-phenylallyl-1-piperazinyl)-9H-purine core structure.
Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of 6-Piperazinyl Purine Analogues
| Starting Purine | Piperazine Derivative | Base | Solvent | Product | Reference |
| 6-Chloropurine | 1-Phenylpiperazine | Et₃N | Ethanol | 6-(4-Phenylpiperazin-1-yl)-9H-purine | reddit.com |
| 6-Chloro-9-cyclopentylpurine | 1-(4-Fluorophenyl)piperazine | Et₃N | Ethanol | 9-Cyclopentyl-6-(4-(4-fluorophenyl)piperazin-1-yl)-9H-purine | reddit.com |
| 6-Chloro-9-(β-D-ribofuranosyl)purine (protected) | 1-(4-Trifluoromethylphenyl)piperazine | N/A | Reflux | 6-[4-(4-Trifluoromethylphenyl)piperazine-1-yl]-9-(protected-β-D-ribofuranosyl)-9H-purine | researchgate.net |
Functionalization Strategies for the Piperazine Ring
The synthesis of the specific target molecule requires a phenylallyl group attached to the piperazine ring. This can be achieved either by preparing the substituted piperazine first and then attaching it to the purine, or by functionalizing the piperazine after it has been linked to the purine core. The former approach is generally more common.
Synthesis of Phenylallyl and Related Alkyl/Aryl Substitutions
Several synthetic routes are available for the preparation of 1-(phenylallyl)piperazine, the key intermediate for the title compound.
Direct Alkylation: A straightforward method involves the direct N-alkylation of piperazine with a phenylallyl halide, such as cinnamyl chloride. prepchem.comgoogle.com To favor mono-alkylation, a large excess of piperazine is often used. The reaction is typically performed in a solvent like isopropanol (B130326) or chloroform. prepchem.com
Reductive Amination: Another powerful method is the reductive amination of piperazine with cinnamaldehyde (B126680). reddit.comresearchgate.net In this one-pot reaction, piperazine and cinnamaldehyde first react to form an intermediate iminium ion, which is then reduced in situ to the desired N-cinnamylpiperazine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). reddit.commasterorganicchemistry.com This method offers good control and avoids the formation of quaternary ammonium (B1175870) salts that can occur in direct alkylation. researchgate.net
Acylation followed by Reduction: 1-(Phenylallyl)piperazine can also be prepared by first acylating piperazine with cinnamoyl chloride to form N-cinnamoyl piperazine. google.com The resulting amide is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Regioselective Functionalization Techniques
Piperazine is a symmetrical molecule with two secondary amine groups. When synthesizing monosubstituted piperazines like 1-(phenylallyl)piperazine, controlling the regioselectivity to prevent the formation of the disubstituted byproduct is a significant challenge.
One of the most effective strategies to ensure mono-functionalization is the use of a protecting group. researchgate.net For instance, piperazine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield mono-Boc-protected piperazine (1-Boc-piperazine). researchgate.net The Boc group protects one of the nitrogen atoms, leaving the other free to react selectively.
The synthesis would proceed as follows:
Alkylation or reductive amination of 1-Boc-piperazine with a cinnamyl source to give 1-Boc-4-cinnamylpiperazine.
Removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield 1-cinnamylpiperazine.
Reaction of the deprotected 1-cinnamylpiperazine with 6-chloropurine to form the final product.
This protecting group strategy provides excellent control over the substitution pattern and is widely used in the synthesis of asymmetrically substituted piperazine derivatives.
Table 2: Comparison of Synthetic Methods for 1-(Phenylallyl)piperazine
| Method | Reagents | Key Features | Potential Issues |
| Direct Alkylation | Piperazine, Cinnamyl chloride | Simple, one-step reaction. | Risk of di-alkylation, requiring a large excess of piperazine. |
| Reductive Amination | Piperazine, Cinnamaldehyde, Reducing agent (e.g., NaBH(OAc)₃) | Good control for mono-alkylation, mild conditions. | Requires handling of specialized reducing agents. |
| Protecting Group Strategy | 1-Boc-piperazine, Cinnamyl source, Deprotection agent | Excellent regioselectivity, high purity of monosubstituted product. | Multi-step process (protection, functionalization, deprotection). |
Synthetic Approaches for N-9 Substitution on the Purine Ring
The most common method for N-9 substitution is the direct alkylation of the purine ring. The imidazole (B134444) ring of the 6-substituted purine has an acidic N-H proton. Treatment with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), generates an anion that is nucleophilic. This anion can then react with an electrophile, typically an alkyl halide (e.g., cyclopentyl bromide) or a tosylate, to introduce a substituent.
Alkylation can potentially occur at either the N-9 or N-7 position. However, the N-9 position is generally more sterically accessible and electronically favored, often leading to the N-9 isomer as the major product. The reaction conditions, including the choice of solvent, base, and electrophile, can influence the N-9/N-7 regioselectivity. For instance, the synthesis of 9-cyclopentyl-purine analogues has been achieved by reacting the purine with cyclopentyl bromide in the presence of K₂CO₃ in DMSO. reddit.com
Advanced Synthetic Techniques in Purine Chemistry
Modern synthetic chemistry offers a range of advanced techniques that can enhance the efficiency and scope of purine derivative synthesis. These methods can potentially be applied to the synthesis of this compound and its analogues.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.
In the context of purine chemistry, microwave irradiation has been successfully employed for the synthesis of various derivatives. For instance, the condensation of 6-chloropurine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to produce 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine has been achieved in 30 minutes under microwave irradiation, with a significantly higher yield than the previously published method. bilkent.edu.tr This indicates that the subsequent nucleophilic substitution with a piperazine derivative could also be amenable to microwave-assisted conditions, potentially leading to a more efficient synthesis of this compound.
The benefits of microwave-assisted synthesis in purine chemistry include:
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.
Improved Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired compound.
Enhanced Reaction Scope: Microwave heating can enable reactions that are difficult or inefficient under conventional conditions.
The following table provides examples of microwave-assisted synthesis of purine and related heterocyclic derivatives, highlighting the significant reduction in reaction time compared to conventional methods.
| Reactants | Product | Conventional Method (Time) | Microwave Method (Time) | Reference |
|---|---|---|---|---|
| 6-Halopurine derivatives and ethyl acetoacetate | 6-Methylated purines | Not specified | 10 min | researchgate.net |
| 6-Chloropurine and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine | Several hours | 30 min | bilkent.edu.tr |
Phosphorylation is a key biological process and the introduction of a phosphate (B84403) group to a nucleoside analogue can be crucial for its biological activity. Chemical phosphorylation methods allow for the conversion of nucleoside analogues into their corresponding nucleotide forms. These methods are essential for prodrug strategies and for studying the interaction of these molecules with kinases and other enzymes.
Several chemical phosphorylation agents can be employed for this purpose. A common and effective reagent is phosphorus oxychloride (POCl3) in a suitable solvent, often trimethyl phosphate. Other phosphorylating agents include pyrophosphoryl chloride and various phosphoramidite (B1245037) reagents. The choice of the phosphorylating agent and reaction conditions depends on the specific nucleoside analogue and the desired position of phosphorylation.
While this compound itself is a purine base analogue and not a nucleoside, the concept of phosphorylation is highly relevant for its potential derivatives where a sugar moiety is attached at the N9 position. For such nucleoside analogues, chemical phosphorylation would be a critical step in their synthesis and biological evaluation. For example, the phosphorylation of various purine and pyrimidine (B1678525) nucleosides has been demonstrated in isolated rat liver mitochondria, highlighting the biological relevance of this transformation. nih.gov
The general principle of chemical phosphorylation can be represented as:
Nucleoside Analogue + Phosphorylating Agent → Nucleoside Analogue Phosphate
The resulting phosphate can be a monophosphate, diphosphate (B83284), or triphosphate, depending on the reaction conditions and the phosphorylating agent used.
Preclinical Evaluation Strategies
In Vitro Biological Activity Assays
There is no publicly available data from Sulforhodamine B (SRB), XTT, or Lactate Dehydrogenase (LDH) assays specifically for 6-(4-Phenylallyl-1-piperazinyl)-9H-purine. While studies on other 6-substituted piperazine (B1678402) purine (B94841) analogs have utilized these methods to determine cytotoxic and antiproliferative effects against various cancer cell lines, the results for the specific compound of interest have not been published or are not available in the public domain. nih.govnih.gov
No specific biochemical assay results detailing the enzyme inhibition or receptor binding profile of this compound have been found in the available literature. Research on similar purine derivatives often involves screening against kinases or other enzymes to elucidate mechanisms of action, but such data for this particular compound is not documented.
There are no published studies using flow cytometry to analyze the effects of this compound on the cell cycle or apoptosis. While related purine compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, specific data regarding these cellular processes for the requested compound is unavailable. rsc.org
No information regarding the antimicrobial susceptibility of any bacterial or fungal strains to this compound could be located. Standard methods like the disc diffusion test have not been reported in the context of evaluating this specific compound's antimicrobial potential.
In Vivo Efficacy Assessment in Animal Models
There is no evidence in the public domain of in vivo efficacy studies for this compound using xenograft models. Consequently, no data on its potential anticancer activity in animal models is available.
Models for Myocardial Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a critical area of cardiovascular research, focusing on the paradoxical damage that occurs when blood flow is restored to ischemic heart tissue. A variety of animal models are employed to simulate this condition and evaluate the protective effects of potential therapeutic agents. These models typically involve the temporary occlusion of a major coronary artery, followed by reperfusion, to mimic the clinical scenario of a heart attack and subsequent intervention.
While the purine-piperazine scaffold is of interest in cardiovascular drug discovery, with some analogues showing promise in preclinical settings, specific studies on this compound are not present in the available scientific literature. For instance, research on a related compound, 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, has demonstrated cardioprotective effects in a rabbit model of myocardial infarction. nih.gov These studies often assess outcomes such as infarct size, cardiac function, and biomarkers of cardiac damage.
Furthermore, compounds containing a phenylallyl moiety, such as cinnamyl alcohol, have been investigated for their potential to mitigate myocardial I/R injury. scienceopen.comnih.gov These studies explore mechanisms like the inhibition of autophagy and reduction of inflammatory responses. scienceopen.comnih.gov However, direct evidence of the efficacy and mechanistic action of this compound in any established model of myocardial I/R injury remains to be published.
Murine Models for Antimicrobial Studies
The development of novel antimicrobial agents is a global health priority. Murine models are fundamental in the preclinical assessment of new antibiotic candidates, providing crucial in vivo data on efficacy, pharmacokinetics, and safety. These models can range from systemic infections to localized infections in specific organs, tailored to the spectrum of activity of the compound under investigation.
The purine analogue class of molecules has been explored for antimicrobial properties, with some demonstrating the ability to inhibit bacterial growth by targeting mechanisms like guanine (B1146940) riboswitches. nih.govnih.gov Similarly, various nucleoside analogues, including purine derivatives, have been recognized for their potential as antibacterial agents. frontiersin.orgrsc.org
Future Research Directions and Therapeutic Advancement
Lead Optimization for Potency, Selectivity, and Specificity
Lead optimization is a critical phase in drug discovery that focuses on enhancing the desirable properties of a promising compound to convert it into a viable drug candidate. For 6-(4-Phenylallyl-1-piperazinyl)-9H-purine and its analogues, lead optimization efforts are centered on improving their potency, selectivity, and specificity to maximize therapeutic efficacy while minimizing off-target effects.
A key strategy in the lead optimization of this class of compounds is the exploration of structure-activity relationships (SAR). SAR studies systematically modify the chemical structure of the lead compound and assess the impact of these changes on its biological activity. For instance, research on related 6-(4-substituted piperazin-1-yl)-9H-purine derivatives has shown that the nature of the substituent on the piperazine (B1678402) ring significantly influences their cytotoxic activity. nih.gov Modifications to the phenylallyl group of This compound , such as the introduction of different functional groups or altering its stereochemistry, could lead to enhanced interactions with the target protein. Similarly, substitutions on the purine (B94841) ring itself can affect the compound's binding affinity and selectivity.
The following table presents data from studies on related purine analogues, illustrating how structural modifications can impact their anticancer potency against various cancer cell lines.
| Compound ID | R-Group on Piperazine | Cell Line | IC50 (µM) |
| Analogue 1 | 4-Trifluoromethylphenyl | Huh7 | 5.2 |
| Analogue 2 | 3,4-Dichlorophenyl | Huh7 | 5.5 |
| Analogue 3 | Diphenylmethyl | Huh7 | >10 |
| Analogue 4 | 4-Propoxyphenyl | MCF-7 | 8.7 |
This table is generated based on data from related research and is for illustrative purposes to show the impact of chemical modifications on biological activity.
These findings underscore the importance of systematic chemical modifications in optimizing the therapeutic potential of purine analogues.
Identification of Novel Molecular Targets for Purine Analogues
While purine analogues have traditionally been developed as antimetabolites that interfere with DNA and RNA synthesis, recent research has revealed their ability to interact with a broader range of molecular targets. jyoungpharm.org Identifying these novel targets is crucial for understanding the full therapeutic potential of compounds like This compound and for discovering new indications for their use.
One promising area of investigation is the inhibition of protein kinases. Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Several purine analogues have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov For example, some 6-substituted purine derivatives have demonstrated inhibitory activity against CDK2, a kinase often overexpressed in tumors. nih.gov Another important target is the c-Src kinase, which is involved in cancer cell proliferation and survival. nih.gov Inhibition of c-Src by purine analogues has been shown to induce apoptosis in liver cancer cells. nih.gov
Furthermore, studies have identified topoisomerase II as a potential target for purine analogues. aacrjournals.org Topoisomerase II is an enzyme that is essential for DNA replication and is a validated target for several established anticancer drugs. The discovery that purine derivatives can act as catalytic inhibitors of topoisomerase II opens up new avenues for the development of this class of compounds. aacrjournals.org
The table below summarizes some of the novel molecular targets identified for purine analogues and their roles in cancer.
| Molecular Target | Function in Cancer |
| Cyclin-Dependent Kinase 2 (CDK2) | Promotes cell cycle progression. |
| c-Src Kinase | Regulates cell proliferation and survival. |
| Topoisomerase II | Essential for DNA replication and segregation. |
| Anaplastic Lymphoma Kinase (ALK) | Drives tumor growth in certain cancers. |
Development of Targeted Delivery Systems for Purine-Based Compounds
A major challenge in cancer chemotherapy is the systemic toxicity of anticancer drugs, which often affects healthy cells as well as cancer cells. Targeted delivery systems are designed to overcome this limitation by selectively delivering the drug to the tumor site, thereby increasing its efficacy and reducing side effects. nih.gov The development of such systems for purine-based compounds like This compound is a key area of future research.
Nanoparticle-based drug delivery systems have emerged as a promising approach for targeted cancer therapy. mdpi.com Nanoparticles, such as liposomes, dendrimers, and polymeric nanoparticles, can encapsulate the drug and protect it from degradation in the bloodstream. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of cancer cells. dovepress.com This active targeting strategy enhances the accumulation of the drug in the tumor while minimizing its exposure to healthy tissues. dovepress.com
For instance, folate receptors are often overexpressed in various types of cancer. nih.gov By conjugating folic acid to the surface of a nanoparticle carrying a purine analogue, the drug can be selectively delivered to cancer cells that express high levels of the folate receptor. nih.gov Another approach is the use of stimuli-responsive nanoparticles that release the drug only in the tumor microenvironment, which often has a lower pH than normal tissues. mdpi.com
The following table outlines some of the targeted delivery systems being explored for anticancer drugs.
| Delivery System | Targeting Mechanism |
| Antibody-Drug Conjugates (ADCs) | Monoclonal antibodies that bind to tumor-specific antigens. dovepress.com |
| Ligand-Targeted Nanoparticles | Nanoparticles decorated with ligands that bind to receptors on cancer cells. nih.gov |
| pH-Responsive Nanoparticles | Release the drug in the acidic tumor microenvironment. mdpi.com |
| Magnetic Nanoparticles | Can be guided to the tumor site using an external magnetic field. nih.gov |
Integration of Advanced Computational and Experimental Methodologies in Drug Design and Development
The integration of computational and experimental methods has revolutionized the drug discovery process, making it faster, more efficient, and more cost-effective. criver.com For the development of purine-based compounds like This compound , these integrated approaches are invaluable for identifying promising candidates, predicting their activity, and understanding their mechanism of action.
Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. criver.com
Molecular docking and molecular dynamics simulations are powerful tools for visualizing and understanding the interactions between a drug molecule and its target protein at the atomic level. nih.govnih.gov These simulations can help to elucidate the binding mode of a compound, identify key amino acid residues involved in the interaction, and guide the design of more potent and selective inhibitors. nih.gov
The synergy between computational predictions and experimental validation is crucial for the successful development of new drugs. unc.edu Computational models can generate hypotheses that are then tested in the laboratory, and the experimental results can be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing. This integrated approach accelerates the optimization of lead compounds and increases the likelihood of success in the drug development pipeline.
The table below lists some of the computational and experimental methodologies used in modern drug design.
| Methodology | Application in Drug Design |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of compounds based on their chemical structure. nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a drug-target complex over time. nih.gov |
| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds for biological activity. |
| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex. |
Q & A
Q. What synthetic methodologies are commonly employed for 6-piperazinyl-purine derivatives, and how are they optimized?
Basic The synthesis of 6-(4-Phenylallyl-1-piperazinyl)-9H-purine derivatives typically involves nucleophilic substitution at the 6-position of the purine core. General procedures (e.g., "Procedure D/E" in ) utilize coupling reactions between chloro-substituted purines and functionalized piperazines. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling ( ) enables aryl boronic acid incorporation. Key steps include refluxing in toluene with Pd(PPh₃)₄ as a catalyst, followed by purification via column chromatography (EtOAc/hexane) or HPLC. Optimization focuses on solvent choice, reaction time, and stoichiometry to improve yields (e.g., 79% yield for compound 34 in ) .
Q. Which analytical techniques are critical for structural characterization of 6-piperazinyl-purine analogs?
Basic Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent integration and regiochemistry (e.g., δ 8.43 ppm for purine protons in ).
- Mass spectrometry (MS) for molecular ion validation (e.g., m/z 587.2 [M+1] for compound 40 in ).
- HPLC to verify purity (>95% in ). These methods ensure structural fidelity and reproducibility, particularly for analogs with halogenated aryl groups or complex acylated piperazines .
Q. How do structural modifications at the piperazine moiety influence the physicochemical properties of these compounds?
Basic Substituents on the piperazine ring (e.g., acetyl, trifluoroacetyl, or benzodioxin groups) alter solubility, lipophilicity, and metabolic stability. For instance, trifluoroacetyl groups (compound 30 , ) increase electronegativity, potentially enhancing receptor binding. Melting point variations (e.g., 114–116°C for compound 31 vs. 210–211°C for 30 ) reflect differences in crystallinity driven by substituent bulk .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across 6-piperazinyl-purine analogs?
Advanced Contradictions may arise from variations in assay conditions, substituent electronic effects, or off-target interactions. Strategies include:
- Dose-response studies to clarify potency discrepancies (e.g., compound 33 in with 71% yield vs. 32 at 9%).
- Molecular docking to compare binding modes with target receptors (e.g., cannabidiol analogs in ).
- Meta-analysis of NMR and MS data to confirm structural consistency (e.g., verifying acyl group orientation in ). Statistical tools like ANOVA can identify significant outliers in biological datasets .
Q. What strategies improve the metabolic stability of this compound derivatives?
Advanced
- Electron-withdrawing groups (e.g., sulfonyl in compound 34 , ) reduce oxidative metabolism.
- Isosteric replacement of labile groups (e.g., replacing esters with amides) enhances stability.
- Prodrug approaches (e.g., tetrahydro-2H-pyran in ) mask reactive sites. In vitro microsomal assays and LC-MS/MS metabolite profiling are critical for iterative optimization .
Q. How can reaction conditions be systematically optimized for low-yielding 6-piperazinyl-purine syntheses?
Advanced Apply Design of Experiments (DOE) principles:
- Vary catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ in ), solvents (toluene vs. DMF), and temperatures.
- Use response surface methodology (RSM) to model interactions (e.g., compound 32 in yielded 9% under standard conditions).
- Introduce microwave-assisted synthesis to reduce reaction time and improve yields. High-throughput screening (HTS) with automated liquid handlers accelerates condition testing .
Q. What advanced techniques validate the conformational dynamics of 6-piperazinyl-purine derivatives in solution?
Advanced
- ROESY NMR to detect intramolecular interactions (e.g., piperazine-purinyl spatial proximity).
- Molecular dynamics (MD) simulations to model flexibility of the phenylallyl group.
- Variable-temperature NMR to assess rotational barriers (e.g., around the piperazine N–C bond). These methods elucidate how dynamic behavior influences receptor engagement .
Methodological Guidelines
- Synthesis : Prioritize Pd-catalyzed cross-coupling for aryl incorporation (). Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Characterization : Combine ¹H/¹³C NMR with high-resolution MS (HRMS) for ambiguous cases (e.g., distinguishing regioisomers in ).
- Data Interpretation : Cross-reference melting points, HPLC retention times, and spectral data to resolve structural ambiguities ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
